2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates with the fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the benzothiazole or oxazole rings.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and oxazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenyl-ethanone
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to the presence of both benzothiazole and oxazole rings, along with a fluorophenyl group. This combination of structural features provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c20-14-6-2-1-5-13(14)16-9-12(23-25-16)10-21-18(24)11-26-19-22-15-7-3-4-8-17(15)27-19/h1-9H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNVCXDLWJTOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CSC3=NC4=CC=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.